molecular formula C8H6N4O4 B8612398 6-amino-7-nitro-2,3(1H,4H)-quinoxalinedione

6-amino-7-nitro-2,3(1H,4H)-quinoxalinedione

Cat. No. B8612398
M. Wt: 222.16 g/mol
InChI Key: BXVBIXMPDPFPLK-UHFFFAOYSA-N
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Patent
US05714489

Procedure details

A solution of 41 g (0.13 mol) of 6-trifluoroacetamido-7-nitro-2,3(1H,4H)-quinoxalinedione in 300 ml of ethanol and 700 ml of 3 molar hydrochloric acid was refluxed for 3 hours. The reaction mixture was cooled, and the crude product was filtered off and worked up by conventional methods.
Name
6-trifluoroacetamido-7-nitro-2,3(1H,4H)-quinoxalinedione
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C([NH:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][C:15]=1[N+:16]([O-:18])=[O:17])[NH:12][C:11](=[O:19])[C:10](=[O:20])[NH:9]2)=O>C(O)C.Cl>[NH2:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][C:15]=1[N+:16]([O-:18])=[O:17])[NH:12][C:11](=[O:19])[C:10](=[O:20])[NH:9]2

Inputs

Step One
Name
6-trifluoroacetamido-7-nitro-2,3(1H,4H)-quinoxalinedione
Quantity
41 g
Type
reactant
Smiles
FC(C(=O)NC=1C=C2NC(C(NC2=CC1[N+](=O)[O-])=O)=O)(F)F
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
700 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
the crude product was filtered off

Outcomes

Product
Name
Type
Smiles
NC=1C=C2NC(C(NC2=CC1[N+](=O)[O-])=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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